2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide
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Overview
Description
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring fused to a pyridine ring, which is further connected to a propanamide group through a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazides and 2-chloropyridine.
Thioether Formation: The triazole-pyridine intermediate is then reacted with a thiol compound to form the thioether linkage.
Propanamide Introduction: Finally, the propanamide group is introduced through an amidation reaction, often using propanoyl chloride and a base such as triethylamine (TEA) in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Various nucleophiles (amines, thiols), bases (NaH, K₂CO₃)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted triazole-pyridine derivatives
Scientific Research Applications
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to inhibit kinases such as c-Met and VEGFR-2.
Biological Research: The compound’s ability to modulate signaling pathways makes it a valuable tool for studying cellular processes and disease mechanisms.
Materials Science: Its unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide involves the inhibition of specific kinases, such as c-Met and VEGFR-2 . These kinases play crucial roles in cell proliferation, survival, and angiogenesis. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active sites of these kinases, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual inhibition of c-Met and VEGFR-2 kinases.
[1,2,4]Triazolo[4,3-a]pyridine: Exhibits various biological activities, including antifungal, antibacterial, and anticonvulsant properties.
Uniqueness
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide stands out due to its specific structural features that allow for effective kinase inhibition. Its thioether linkage and propanamide group contribute to its unique binding properties and biological activities .
Properties
CAS No. |
66234-69-3 |
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Molecular Formula |
C9H10N4OS |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C9H10N4OS/c1-6(8(10)14)15-9-12-11-7-4-2-3-5-13(7)9/h2-6H,1H3,(H2,10,14) |
InChI Key |
WQUDTURZTPWDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NN=C2N1C=CC=C2 |
Origin of Product |
United States |
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